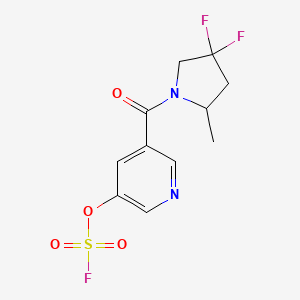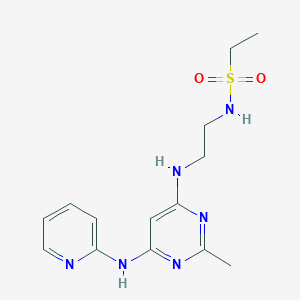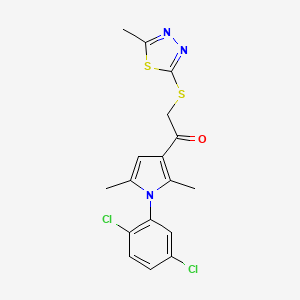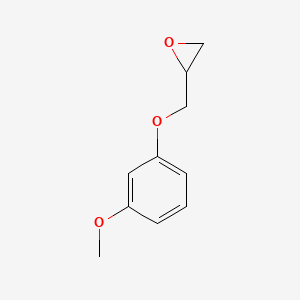
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine, also known as DFP-10825, is a small molecule drug that has gained attention in the field of cancer research due to its potential as a targeted therapy for cancer cells.
Wirkmechanismus
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine binds to the ATP-binding site of HSP90, which prevents the protein from functioning properly. This leads to the degradation of client proteins that are dependent on HSP90 for their stability, including many proteins that are involved in cell growth and survival. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis, and to inhibit the migration and invasion of cancer cells. 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has also been found to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in lab experiments is its specificity for HSP90, which makes it a useful tool for studying the role of this protein in cancer cell growth and survival. However, one limitation of using 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is its potential toxicity, which can make it difficult to use in vivo. Additionally, the synthesis method for 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is complex, which can make it difficult to produce large quantities of the drug for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine. One area of interest is the development of more efficient synthesis methods for the drug, which could make it more accessible for use in experiments. Another area of interest is the investigation of the potential of 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine and its potential as a targeted therapy for cancer.
Synthesemethoden
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine can be synthesized through a multistep process starting with 5-fluorosulfonyloxypyridine. The first step involves the reaction of 5-fluorosulfonyloxypyridine with N-methyl-2-pyrrolidone to form an intermediate. This intermediate is then reacted with 4,4-difluoro-2-methylpyrrolidine-1-carbonyl chloride to form the final product, 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine.
Wissenschaftliche Forschungsanwendungen
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been found to have potential as a targeted therapy for cancer cells. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be especially effective against breast cancer cells that have become resistant to other treatments. 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine works by inhibiting the activity of a protein called HSP90, which is involved in the regulation of many cellular processes, including cell growth and survival.
Eigenschaften
IUPAC Name |
3-(4,4-difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4S/c1-7-3-11(12,13)6-16(7)10(17)8-2-9(5-15-4-8)20-21(14,18)19/h2,4-5,7H,3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZKBFLBSYSBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945368.png)




![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)




